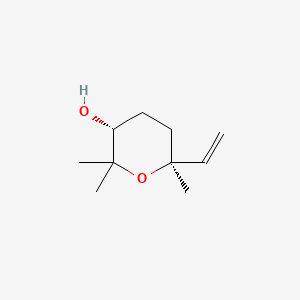
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNII-89JV2MJ158 is also referred to as Linalool Oxide Pyranoid, Trans-(-)- . It has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is a stereoisomer with two defined stereocenters and is known for its applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Linalool Oxide Pyranoid, Trans-(-)- involves the oxidation of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The oxidation process typically employs reagents such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Linalool Oxide Pyranoid, Trans-(-)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxides and peroxides.
Reduction: Reduction reactions can convert it back to linalool or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (mCPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of different oxides and peroxides.
Reduction: Conversion back to linalool.
Substitution: Formation of substituted pyranoids.
Scientific Research Applications
Linalool Oxide Pyranoid, Trans-(-)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its effects on cell signaling pathways and potential therapeutic properties.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism by which Linalool Oxide Pyranoid, Trans-(-)- exerts its effects involves interaction with various molecular targets. It is known to modulate cell signaling pathways, particularly those involved in inflammation and microbial activity. The compound’s effects are mediated through its interaction with specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Linalool: The precursor to Linalool Oxide Pyranoid, Trans-(-)-, with similar but less potent properties.
Linalool Oxide Pyranoid, Cis-(-)-: Another stereoisomer with different stereochemistry and potentially different biological activities.
Uniqueness
Linalool Oxide Pyranoid, Trans-(-)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
41720-62-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |
InChI Key |
BCTBAGTXFYWYMW-PSASIEDQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


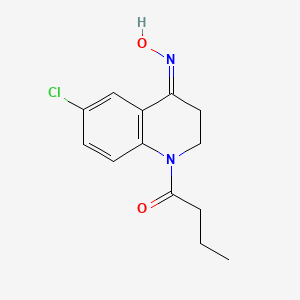
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)

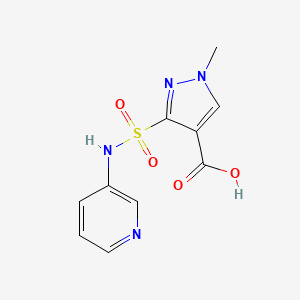
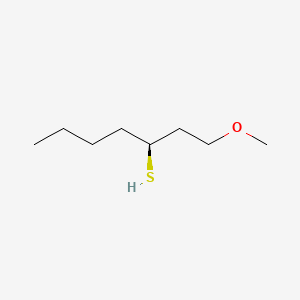
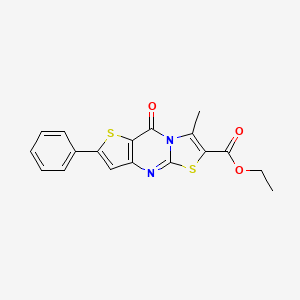
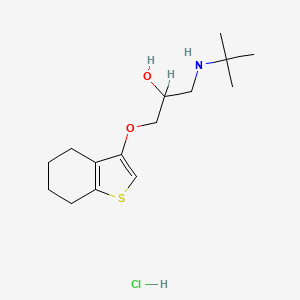
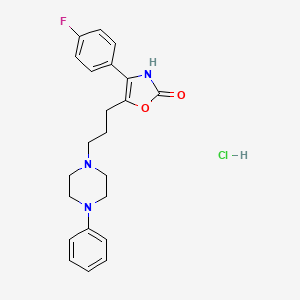
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)

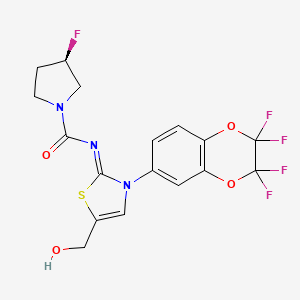

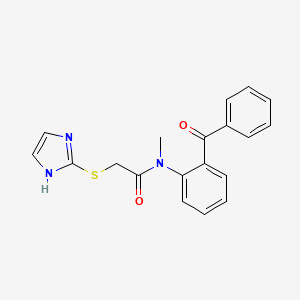
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
